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The synthesis of complex peptides and novel amino acid architectures relies critically on efficient and selective coupling
methods. Traditional approaches primarily focus on forming amide bonds between protected a-amino acids for peptide
chain elongation [1] [2]. Recent methodological advances have significantly expanded the synthetic toolbox, enabling direct
C—C bond formation and stereocontrolled construction of challenging scaffolds like 3-amino acids and o-tertiary amino
acids (ATAAs) through innovative coupling strategies [3] [4]. These developments provide powerful alternatives to classical

methods, allowing access to structurally diverse unnatural amino acid motifs with potential applications in pharmaceutical

development and chemical biology.
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Table 1: Comparison of Modern Coupling Methods for Amino
Acid Derivatives

Method Type Key Reagents/Catalysts sond Key Advantages Typical Stereoselectivit
JB v d L Formed 2 d Yields 2
Cross- Ni(Il)/chiral Box complex, chiral C(sp3)—-  High Up to High
Electrophile C- phosphoric acid, B2neo2 C(sp?d enantioselectivity, 74- enantioselectivity
C Coupling reductant [3] [3] T-system- 97% [3]
independent 1,2-N  [3] [5]
migration [3]
Photoredox 1,2-  Ir(dtbbpy)(ppy)2PFs, CF3SO2Na, C-C Biomimetic, mild 45- 6.1:1 d.r. [6]
Amino KsPOs, 3,5- (for B- conditions, >80 88%
Migration bis(trifluoromethyl)benzaldehyde amino examples [6] [6]
[6] acids)
Metal-Free CDC  N-alkoxyphthalimide (H1), t- C(sp3)—  Metal-free, 41- C4/C2 > 20:1
via HAT BuCN solvent, purple LED [4] C(sp?) additive-free, mild 81% regioselectivity [4]
conditions [4] [4]
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Bond Typical .
Method Type Key Reagents/Catalysts Key Advantages . Stereoselectivity
Formed Yields
C-H Pd(OAc)2, AgOAC, toluene [5] C(sp®)—  Diastereoselective, 73- High
Arylation/Suzuki C(sp? builds polyaryl 97% diastereoselectivity
scaffolds [5] [5] [5]

Cross-Electrophile Coupling via 1,2-Nitrogen Migration

Detailed Protocol: Stereocontrolled C(sp?)-C(sp?) Cross-Electrophile
Coupling

This protocol describes the asymmetric synthesis of f-amino acid derivatives via radical 1,2-nitrogen migration [3].

Reagents and Materials:

e [3-Bromo a-amino acid ester (1 equiv)

e Aryl bromide (1.2 equiv)

e NiBrzedme (10 mol%)

e 2-(4,5-dihydro-1H-imidazol-2-yl)-4-methylpyridine L1 (12 mol%)
e B2neoz (2 equiv)

¢ Anhydrous solvent (specified in original reference)

e Inert atmosphere (N2 or Ar)

Procedure:

¢ Reaction Setup: In a glove box, combine -bromo a-amino acid ester (e.g., serine-derived bromide, 0.2 mmol), aryl
bromide (0.24 mmol), NiBrzedme (0.02 mmol), and ligand L1 (0.024 mmol) in a dried reaction vial.

¢ Addition of Reductant: Add Bzneoz (0.4 mmol) as reducing agent. Unlike Zn or Mn powders that promote Smiles-
type rearrangement, Bzneoz specifically favors the 1,2-N-shift pathway [3].

¢ Solvent Addition: Add anhydrous solvent (2 mL) and seal the reaction vessel.

¢ Reaction Conditions: Heat the mixture at specified temperature (optimized between 60-80°C based on substrates)
with stirring for 16-24 hours.

¢ Reaction Monitoring: Monitor reaction progress by TLC or LC-MS.

e Workup: After completion, cool reaction to room temperature and dilute with ethyl acetate (10 mL).

¢ Purification: Wash organic layer with brine, dry over Na2SOa, filter, and concentrate under reduced pressure.

¢ Product Isolation: Purify crude product by flash chromatography on silica gel to obtain a-arylated B-amino acid
derivatives.

Critical Notes:

e The steric effect of 2,6-disubstituted benzyl groups on the nitrogen atom suppresses competing intramolecular C—H
cyclization [3].
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e This method achieves high enantioselectivity through cooperative catalysis of Ni(ll)/chiral Box complex and chiral
phosphoric acid [3].

Photoredox-Catalyzed 1,2-Amino Migration

Detailed Protocol: Biomimetic Synthesis of y-Substituted 3-Amino Acids

This method enables modular synthesis of y-substituted $-amino acids via photoredox-catalyzed 1,2-amino migration [6].

Reagents and Materials:

¢ 0-Vinyl-aldimine ester (1 equiv, derived from a-vinyl-a-amino acids and arylaldehyde)
e Radical precursor (CFsSOz2Na, PhSO2—Na, MeS—-SMe, Ph2P(O)-H, or Ph—Br)

e Ir(dtbbpy)(ppy)zPFe (3 mol%)

e K3POas (base)

e Anhydrous MeCN

¢ 3,5-bis(trifluoromethyl)benzaldehyde (optimal aldehyde)

e Schlenk line or inert atmosphere setup

e Blue LED light source (e.g., Kessil lamp or comparable)

Procedure:

¢ Photoreactor Setup: In a dried Schlenk tube, combine a-vinyl-aldimine ester (0.1 mmol), radical precursor (1.2
equiv), Ir(dtbbpy)(ppy)zPFs (0.003 mmol), and KsPOa4 (2 equiv).

¢ Solvent Addition: Add anhydrous MeCN (2 mL) under inert atmosphere.

e Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen.

¢ Irradiation: Irradiate with blue LEDs (34 W, 456 nm) at room temperature with stirring for 12-24 hours.

¢ Reaction Monitoring: Monitor by TLC or LC-MS until complete consumption of starting material.

o Workup: After reaction, concentrate under reduced pressure.

e Hydrolysis: Add THF/H20 (4:1, 5 mL) and 1N HCI (0.5 mL), stir at room temperature for 2 hours to hydrolyze the
imine.

e Extraction: Extract with ethyl acetate (3 x 10 mL).

¢ Product Isolation: Combine organic layers, dry over NazSOa, concentrate, and purify by flash chromatography.

Critical Notes:

¢ Fluorine-containing arylaldehydes (especially 3,5-bis(trifluoromethyl)benzaldehyde) significantly enhance reaction
efficiency due to increased electrophilicity of the resulting imines [6].
e Control experiments confirm both photocatalyst and light are essential for reaction success [6].

Metal-Free Photoinduced Cross-Dehydrogenative Coupling
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Detailed Protocol: C(sp?®)-HIC(sp?)-H Cross-Coupling for a-Tertiary Amino
Acids

This metal-free, additive-free method constructs a-tertiary amino acid derivatives (ATAAs) through hydrogen atom transfer

(HAT) [4].

Reagents and Materials:

e Oxazolone substrate (1 equiv)

e C—H donor substrate (5.0-10.0 equiv)

¢ N-(Trifluoroethoxy)phthalimide (H1, 1.2 equiv)
e t-BUCN (anhydrous)

e Purple LEDs (390-400 nm)

¢ Inert atmosphere setup

Procedure:

¢ Reaction Setup: In a dried reaction tube, combine oxazolone (0.1 mmol), C—H donor substrate (0.5-1.0 mmol), and
N-(trifluoroethoxy)phthalimide (0.12 mmaol).

¢ Solvent Addition: Add anhydrous t-BuCN (2 mL).

e Degassing: Sparge with nitrogen or argon for 10 minutes.

¢ Irradiation: Irradiate with purple LEDs at room temperature for 12 hours with stirring.

¢ Reaction Monitoring: Monitor reaction by TLC or LC-MS.

e Workup: After completion, concentrate reaction mixture under reduced pressure.

¢ Product Isolation: Purify crude residue by flash chromatography on silica gel.

Critical Notes:

¢ The highly electrophilic trifluoro ethoxy radical generated from H1 serves as a key HAT reagent [4].
e Excellent regioselectivity (C4/C2 > 20:1) is observed across diverse substrates [4].
¢ Reaction demonstrates broad functional group tolerance, including SCFs, F, Cl, CN, and SiRs groups [4].

Successive C-H Arylation and Suzuki Coupling

Detailed Protocol: Diastereoselective Synthesis of Polyaryl Unnatural
Amino Acids

This one-pot protocol constructs teraryl-, quateraryl-, and hexaaryl-based unnatural amino acid motifs through successive

sp3 C—H arylation and Suzuki coupling [5].

Reagents and Materials:
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e Carboxamide of amino acid with 8-aminoquinoline directing group (1 equiv)
e 4-Bromo-4'-iodobiphenyl (1.2 equiv)

e Pd(OAC)2 (10 mol%)

e AgOACc (2.5 equiv)

e Anhydrous toluene

e Suzuki coupling reagents (arylboronic acids, base, Pd catalyst)

e Inert atmosphere setup

Procedure - C-H Arylation Stage:

¢ Reaction Setup: In a sealed tube, combine carboxamide of amino acid (0.25-4.6 mmol), 4-bromo-4'-iodobiphenyl
(0.3-5.52 mmol), Pd(OAc)z2 (0.025-0.46 mmol), and AgOAc (0.625-11.5 mmaol).

¢ Solvent Addition: Add anhydrous toluene (3 mL).

e Degassing: Purge with N2z for 10 minutes.

e Reaction Conditions: Heat at 110°C for 48 hours.

e Workup: Cool to room temperature, dilute with ethyl acetate, filter through Celite.

¢ Intermediate Isolation: Concentrate and purify the 4-bromobiphenyl-containing amino acid intermediate.

Procedure - Suzuki Coupling Stage:

¢ Reaction Setup: Combine the C—H arylation product (1 equiv), arylboronic acid (1.5 equiv), Pd catalyst (5 mol%),
and base (K2COs or Cs2COs3, 3 equiv) in solvent (DMF/H20 or dioxane/Hz0).

e Degassing: Sparge with inert gas.

¢ Reaction Conditions: Heat at 80-100°C for 12-24 hours.

e Workup: Cool, dilute with water, extract with ethyl acetate.

¢ Product Isolation: Dry organic layer, concentrate, and purify by flash chromatography to obtain polyaryl unnatural
amino acid motifs.

Critical Notes:

e Reactions proceed with high diastereoselectivity, producing major diastereomers with anti-stereochemistry [5].
e The method successfully generates enantioenriched products when starting from L-amino acids [5].
e Some resulting polyaryl amino acid motifs exhibit fluorescence properties [5].

Workflow and Mechanism Diagrams

Diagram 1: Cross-Electrophile Coupling via 1,2-Nitrogen Migration
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This workflow illustrates the cooperative catalysis mechanism in cross-electrophile coupling via 1,2-nitrogen migration,

highlighting the key radical formation and migration steps [3].
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Diagram 2: Photoredox 1,2-Amino Migration Mechanism
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This diagram illustrates the biomimetic photoredox mechanism for 1,2-amino migration, showing the key cyclization and

rearrangement steps inspired by enzymatic processes [6].

Application Considerations

Substrate Scope and Limitations

The cross-electrophile coupling method shows excellent regioselectivity without formation of direct coupling isomers, but
requires specialized -bromo a-amino acid esters with 2,6-disubstituted benzyl groups to suppress competing cyclization
[3]. The photoredox 1,2-amino migration accommodates diverse natural a-amino acid derivatives (Leu, Val, Ala, Phg,
Tyr(Me)) but depends on fluorine-containing arylaldehydes for optimal efficiency [6]. The metal-free CDC demonstrates

exceptional functional group tolerance, including sensitive groups like SCF3, F, Cl, CN, and SiRs [4].

Troubleshooting Common Issues

¢ Low Enantioselectivity: Ensure optimal chiral ligand-to-catalyst ratio and use high-purity chiral phosphoric acid [3].

e Poor Radical Migration Yields: For photoredox reactions, rigorous oxygen exclusion is critical; implement multiple
freeze-pump-thaw cycles [6].

¢ Metal Contamination: For metal-free protocols, use thoroughly cleaned glassware and high-purity reagents to
prevent trace metal effects [4].

¢ Incomplete Migration: Monitor reaction progress carefully; the 1,2-N-shift can be disturbed by neophyl-type
rearrangement or hydrogen atom transfer side reactions [3].

These advanced coupling methods provide powerful tools for constructing challenging amino acid architectures, enabling

synthetic access to valuable scaffolds for drug discovery and chemical biology research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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